Bienvenue dans la boutique en ligne BenchChem!

4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

physicochemical profiling lipophilicity drug-likeness

Procure this precise 4-chloro-2-methylphenyl N1-substituted pyrazolo[3,4-d]pyrimidine to generate clean kinase selectivity data. Its distinct substitution pattern enables clear SAR deconvolution versus unsubstituted or benzyl analogs. Use as a matched negative control in angiogenesis assays. The morpholine hinge-binder ensures solubility, while the unsubstituted 6-position offers a site for further derivatization. A critical tool for TIE-2/VEGFR-2/mTOR inhibitor programs.

Molecular Formula C16H16ClN5O
Molecular Weight 329.79
CAS No. 946273-12-7
Cat. No. B2644035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
CAS946273-12-7
Molecular FormulaC16H16ClN5O
Molecular Weight329.79
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4
InChIInChI=1S/C16H16ClN5O/c1-11-8-12(17)2-3-14(11)22-16-13(9-20-22)15(18-10-19-16)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3
InChIKeyPMGWABDCJFAJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine – Baseline Identity, Scaffold Class, and Procurement Context


4-(1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (CAS 946273-12-7; molecular formula C₁₆H₁₆ClN₅O; MW 329.79 g/mol) is a fully synthetic, small‑molecule member of the pyrazolo[3,4‑d]pyrimidine family . The core scaffold is a well‑validated ATP‑competitive kinase‑inhibitor hinge‑binding motif that has yielded clinical candidates targeting VEGFR‑2, TIE‑2, mTOR, PI3K, Src, Abl, and CDK2, among others . In this particular compound, the 4‑position is occupied by a morpholine ring—a common solubility‑enhancing and hinge‑binding element—while the N1‑position bears a 4‑chloro‑2‑methylphenyl substituent that differentiates it from unsubstituted‑phenyl, benzyl, and other N1‑aryl analogs frequently encountered in commercial screening libraries .

Why a Generic Pyrazolo[3,4‑d]pyrimidine Cannot Substitute for 4-(1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in Targeted Studies


Within the pyrazolo[3,4‑d]pyrimidine chemotype, even minor N1‑aryl modifications produce profound shifts in kinase‑selectivity profiles, cellular potency, and physicochemical properties . The 4‑chloro‑2‑methyl substitution pattern on the N1‑phenyl ring is not electronically or sterically equivalent to 4‑chlorobenzyl, 3‑chlorophenyl, or unsubstituted phenyl variants; published SAR from closely related TIE‑2/VEGFR‑2 and mTOR inhibitor programs demonstrates that the identity and position of halogen and methyl groups on the N1‑aryl ring can switch a compound from a pan‑kinase inhibitor to a selective inhibitor of a single target, and can alter logD by >1 log unit . Therefore, substituting this compound with a generic “pyrazolo[3,4‑d]pyrimidine‑4‑yl‑morpholine” bearing a different N1‑substituent will almost certainly yield divergent target engagement, selectivity, and pharmacokinetic behavior, invalidating comparative biological conclusions .

Quantitative Differentiation Evidence for 4-(1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Versus Closest Analogs


Predicted Lipophilicity (clogP) Differentiation from Unsubstituted N1‑Phenyl and N1‑Benzyl Analogs

Calculated partition coefficient (clogP) for 4‑(1‑(4‑chloro‑2‑methylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl)morpholine is 3.08, compared with predicted clogP of approximately 2.3–2.5 for the unsubstituted N1‑phenyl analog (CAS 332382‑40‑8) and approximately 2.8–3.0 for the N1‑(4‑chlorobenzyl) analog (CAS 537012‑34‑3) . The ~0.5–0.8 log unit increase relative to the unsubstituted phenyl analog is consistent with the lipophilic contribution of the chloro and methyl substituents and predicts moderately higher membrane permeability and plasma protein binding, while remaining within Lipinski Rule‑of‑5 compliant space .

physicochemical profiling lipophilicity drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Comparison with Piperazine‑Containing N1‑Aryl Analogs

The target compound has a TPSA of 66.29 Ų, which is notably lower than the TPSA of 1‑(4‑chloro‑2‑methylphenyl)‑4‑(4‑ethylpiperazin‑1‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidine (estimated TPSA ≈ 72–78 Ų due to additional basic nitrogen) and significantly lower than 1‑(4‑chloro‑2‑methylphenyl)‑4‑(4‑phenylpiperazin‑1‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidine (estimated TPSA ≈ 75–82 Ų) . In the pyrazolo[3,4‑d]pyrimidine kinase inhibitor class, TPSA values below 70 Ų are associated with improved passive blood‑brain barrier penetration and oral absorption, whereas values above 75 Ų often restrict CNS exposure .

polar surface area oral bioavailability CNS penetration kinase inhibitor design

Rotatable Bond Count and Molecular Flexibility Relative to N1‑Benzyl and N1‑Piperidinyl Analogs

The target compound possesses only 2 rotatable bonds (the morpholine ring being conformationally constrained and the N1‑aryl ring directly attached), whereas the N1‑(4‑chlorobenzyl) analog (CAS 537012‑34‑3) has 3 rotatable bonds due to the methylene linker, and the N1‑(piperidin‑1‑yl) analog has at least 3 rotatable bonds . In the mTOR and PI3K inhibitor series, increasing rotatable bond count by even one has been correlated with reduced ligand efficiency (ΔLE > 0.1 kcal/mol per heavy atom) due to higher entropic penalty upon binding .

molecular flexibility entropic penalty binding affinity ligand efficiency

Chlorine Substitution Pattern Differentiation from 3‑Chloro‑2‑methylphenyl Regioisomer

The 4‑chloro‑2‑methyl substitution pattern is regioisomerically distinct from the 3‑chloro‑2‑methylphenyl variant (e.g., 4‑chloro‑1‑(3‑chloro‑2‑methylphenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine, CAS 1354952‑35‑4) . In the pyrazolo[3,4‑d]pyrimidine TIE‑2/VEGFR‑2 inhibitor series, moving the chlorine substituent from the 4‑position to the 3‑position has been reported to alter kinase selectivity profiles, with 4‑chloro substitution generally favoring VEGFR‑2 over TIE‑2 inhibition, while 3‑chloro substitution shifts selectivity toward TIE‑2 . Although direct IC₅₀ values for this exact compound are not publicly available, the regioisomeric difference is sufficient to preclude substitution in any assay requiring defined kinase‑selectivity profiles.

regiochemistry kinase selectivity SAR off-target activity

Recommended Research and Procurement Application Scenarios for 4-(1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine


Kinase Selectivity Profiling Panel Probe for N1‑Aryl Pyrazolo[3,4‑d]pyrimidine SAR Studies

This compound is optimally deployed as a defined‑structure probe in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish the contribution of the 4‑chloro‑2‑methylphenyl N1‑substituent to target engagement profiles. Its well‑defined regioisomeric identity (4‑chloro, not 3‑chloro) and constrained morpholine hinge‑binder make it a clean comparator for deconvoluting N1‑aryl SAR in TIE‑2, VEGFR‑2, or mTOR inhibitor programs . When tested alongside the unsubstituted N1‑phenyl analog (CAS 332382‑40‑8) and the N1‑(4‑chlorobenzyl) analog (CAS 537012‑34‑3), any observed selectivity shifts can be directly attributed to the 4‑chloro‑2‑methyl substitution pattern .

Physicochemical Benchmarking Against Piperazine‑Substituted Analogs for Oral Bioavailability Optimization

With a TPSA of 66.29 Ų and clogP of 3.08, this compound serves as a favorable physicochemical benchmark for oral absorption and potential CNS penetration, in contrast to higher‑TPSA piperazine analogs (e.g., 1‑(4‑chloro‑2‑methylphenyl)‑4‑(4‑ethylpiperazin‑1‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidine) that may suffer from limited membrane permeability . Procurement of this compound alongside its piperazine counterparts enables parallel artificial membrane permeability assays (PAMPA) and Caco‑2 permeability studies to validate in silico TPSA predictions and guide lead optimization toward orally bioavailable candidates .

Chemical Biology Tool for Covalent Probe Design via 6‑Position Functionalization

The unsubstituted 6‑position of the pyrazolo[3,4‑d]pyrimidine core provides a synthetically accessible handle for further derivatization (e.g., Suzuki coupling, Buchwald‑Hartwig amination) without altering the established N1‑(4‑chloro‑2‑methylphenyl) pharmacophore . This makes the compound an attractive starting scaffold for structure‑based design of covalent kinase probes, fluorescent tracers, or PROTAC precursors, where the morpholine hinge‑binder and N1‑aryl selectivity determinant are maintained while 6‑position modifications tune potency and target residence time .

Negative Control or Inactive Comparator in TIE‑2/VEGFR‑2 Cellular Angiogenesis Assays

Given that the compound lacks a 6‑aryl or 6‑alkylureidophenyl substituent that is critical for potent mTOR/PI3K inhibition in the Wyeth series , it is likely to exhibit significantly attenuated kinase inhibitory activity compared to optimized leads such as compound 5u (mTOR IC₅₀ = 9 nM) . This property positions the compound as a structurally matched but weakly active (or inactive) negative control in cellular angiogenesis assays (e.g., HUVEC tube formation, VEGF‑induced migration) where potent VEGFR‑2 or TIE‑2 inhibition by 6‑substituted analogs must be distinguished from scaffold‑related cytotoxicity or off‑target effects .

Quote Request

Request a Quote for 4-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.